
2,7-Dibromo-9,9-dimethyl-10-(naphthalen-1-yl)-9,10-dihydroacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dibromo-9,9-dimethyl-10-(naphthalen-1-yl)-9,10-dihydroacridine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the acridine family, characterized by a tricyclic aromatic system. The presence of bromine atoms and a naphthalene moiety enhances its reactivity and potential utility in organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-dimethyl-10-(naphthalen-1-yl)-9,10-dihydroacridine typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 9,9-dimethylacridine and 1-bromonaphthalene.
Coupling Reaction: The naphthalene moiety is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes:
Batch Reactors: Utilizing batch reactors for controlled bromination and coupling reactions.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Automated Purification: Employing automated purification systems to ensure high purity of the final product.
化学反応の分析
Types of Reactions
2,7-Dibromo-9,9-dimethyl-10-(naphthalen-1-yl)-9,10-dihydroacridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: Further functionalization can be achieved through coupling reactions with various aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Acridines: Products with different functional groups replacing the bromine atoms.
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with reduced aromaticity or additional hydrogen atoms.
科学的研究の応用
2,7-Dibromo-9,9-dimethyl-10-(naphthalen-1-yl)-9,10-dihydroacridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biological Studies: Investigated for its potential biological activity, including anticancer and antimicrobial properties.
Medicinal Chemistry: Explored as a scaffold for the development of new pharmaceuticals.
作用機序
The mechanism of action of 2,7-Dibromo-9,9-dimethyl-10-(naphthalen-1-yl)-9,10-dihydroacridine depends on its specific application:
Biological Activity: The compound may interact with DNA or proteins, disrupting cellular processes and leading to cell death in cancer cells.
Material Science: In electronic applications, it may facilitate charge transfer and improve the efficiency of devices like LEDs.
類似化合物との比較
Similar Compounds
9,9-Dimethyl-10-(naphthalen-1-yl)-9,10-dihydroacridine: Lacks the bromine atoms, leading to different reactivity and applications.
2,7-Dibromo-9,9-dimethylacridine:
Uniqueness
2,7-Dibromo-9,9-dimethyl-10-(naphthalen-1-yl)-9,10-dihydroacridine is unique due to the combination of bromine atoms and a naphthalene moiety, which enhances its reactivity and potential utility in various fields. This combination allows for diverse chemical modifications and applications that are not possible with simpler acridine derivatives.
特性
分子式 |
C25H19Br2N |
|---|---|
分子量 |
493.2 g/mol |
IUPAC名 |
2,7-dibromo-9,9-dimethyl-10-naphthalen-1-ylacridine |
InChI |
InChI=1S/C25H19Br2N/c1-25(2)20-14-17(26)10-12-23(20)28(24-13-11-18(27)15-21(24)25)22-9-5-7-16-6-3-4-8-19(16)22/h3-15H,1-2H3 |
InChIキー |
BVQROECRYLQXGN-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C=CC(=C2)Br)N(C3=C1C=C(C=C3)Br)C4=CC=CC5=CC=CC=C54)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(33-Phosphono-12,15,18,21,24,27-hexaoxapentacyclo[26.8.0.02,11.03,8.031,36]hexatriaconta-1(28),2(11),3(8),4,6,9,29,31(36),32,34-decaen-6-yl)phosphonic acid](/img/structure/B13106682.png)

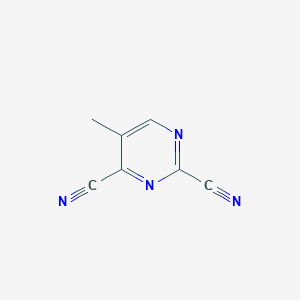
![5-Ethoxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13106696.png)
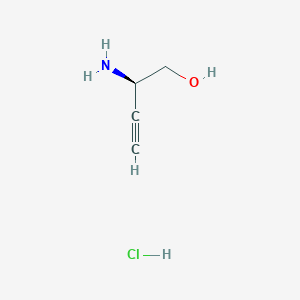
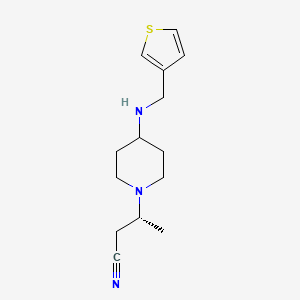

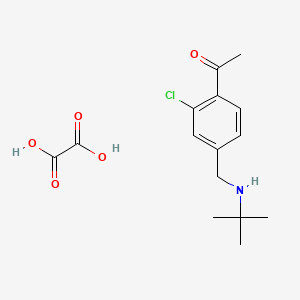
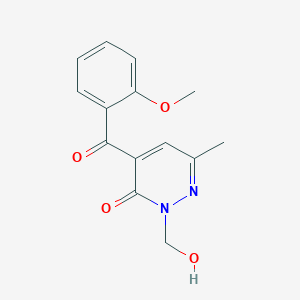
![2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid](/img/structure/B13106739.png)
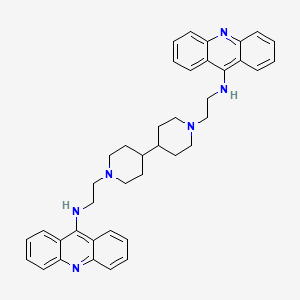
![Imidazo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B13106749.png)
![1,2-Dihydropyrido[3,4-b]pyrazin-2-ol](/img/structure/B13106754.png)
